molecular formula C11H12O2 B12847574 1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone

1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone

Cat. No.: B12847574
M. Wt: 176.21 g/mol
InChI Key: TWMCRYUDXSIBNU-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone is a chemical compound with the molecular formula C11H12O. It is also known by other names such as 5-Acetylindane and 1-Indan-1-ylethanone . This compound is characterized by its indane structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring.

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of indane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to control reaction parameters.

Chemical Reactions Analysis

1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can lead to changes in enzyme activity or receptor signaling, resulting in various physiological effects .

Comparison with Similar Compounds

1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone

InChI

InChI=1S/C11H12O2/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,12H,1-3,7H2

InChI Key

TWMCRYUDXSIBNU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)CO

Origin of Product

United States

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